Phenelzine Sulfate

Catalog No.
S539391
CAS No.
156-51-4
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenelzine Sulfate

CAS Number

156-51-4

Product Name

Phenelzine Sulfate

IUPAC Name

2-phenylethylhydrazine;sulfuric acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2 Phenethylhydrazine, 2-Phenethylhydrazine, beta Phenylethylhydrazine, beta-Phenylethylhydrazine, Fenelzin, Nardelzine, Nardil, Phenelzine, Phenelzine Sulfate, Phenethylhydrazine, Sulfate, Phenelzine

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

The exact mass of the compound Phenelzine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenelzine Sulfate is the stable salt form of phenelzine, a non-selective, irreversible inhibitor of monoamine oxidase (MAO) from the hydrazine chemical class. It inhibits both MAO-A and MAO-B isoforms, leading to increased synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine. This mechanism makes it a reference compound in neuropharmacology research and a therapeutic agent for treatment-resistant depression and anxiety disorders. The sulfate salt form is specifically utilized to enhance aqueous solubility and bioavailability for consistent oral administration and formulation.

While other monoamine oxidase inhibitors (MAOIs) are available, substituting Phenelzine Sulfate with analogs like tranylcypromine (a non-hydrazine) or moclobemide (a reversible MAO-A inhibitor) can compromise specific research outcomes. Phenelzine's distinct hydrazine structure results in a unique secondary mechanism: its metabolite, phenylethylidenehydrazine, inhibits GABA-transaminase (GABA-T), leading to a significant increase in brain GABA levels. This effect is not observed with tranylcypromine or other non-hydrazine MAOIs. Therefore, for studies investigating the interplay between monoaminergic and GABAergic systems, or for applications where potent anxiolytic effects are a factor, phenelzine provides a dual action that is not replicated by its common in-class substitutes, making direct replacement scientifically invalid.

Superior Aqueous Solubility of the Sulfate Salt for Reliable Stock Preparation

Phenelzine Sulfate offers significantly enhanced aqueous solubility compared to its free base form, a critical attribute for preparing reliable, high-concentration stock solutions for in vitro and in vivo studies. The sulfate salt is documented to have a water solubility of 50 mg/mL. This high solubility, facilitated by the salt form, ensures ease of handling and consistent dosing, which is essential for experimental reproducibility.

Evidence DimensionAqueous Solubility
Target Compound Data50 mg/mL (Sulfate Salt)
Comparator Or BaselinePhenelzine Free Base (Oily liquid, lower predicted water solubility)
Quantified DifferenceSubstantially higher measured solubility vs. predicted for free base
ConditionsStandard laboratory conditions (water)

This ensures complete dissolution for accurate and reproducible dosing in experimental models, avoiding issues with precipitation or inconsistent concentrations common with less soluble forms.

Unique Dual-Action Mechanism: Potent GABA-Transaminase Inhibition Unlike Other MAOIs

A key differentiator for selecting phenelzine is its metabolite-driven inhibition of γ-aminobutyric acid transaminase (GABA-T), an action not shared by the common non-hydrazine MAOI tranylcypromine. In a comparative study, long-term administration of phenelzine significantly inhibited GABA-T and elevated GABA levels in rat frontal cortex, whereas tranylcypromine, imipramine, and desipramine had no such effect. A separate study showed that pre-treatment with 100 µM of phenelzine's metabolite, PEH, increased GABA content in rat hippocampal slices by approximately 60% over vehicle-treated controls.

Evidence DimensionGABA Level Elevation & GABA-T Inhibition
Target Compound DataSignificantly inhibits GABA-T and elevates GABA levels; metabolite increases GABA content by ~60%.
Comparator Or BaselineTranylcypromine (No effect on GABA-T or GABA levels)
Quantified DifferenceQualitatively distinct mechanism (GABA-T inhibition present vs. absent)
ConditionsIn vivo (rat brain) and in vitro (rat hippocampal slices) studies

This makes phenelzine the required tool for studying combined MAO and GABA-T inhibition, or for models where enhancing GABAergic tone is a primary experimental goal.

Greater In Vivo MAO-A Occupancy Compared to Standard-Dose Reversible Inhibitors

In human PET imaging studies, phenelzine demonstrates higher and more sustained target engagement compared to standard clinical doses of the reversible MAO-A inhibitor, moclobemide. At a typical daily dose of 45-60 mg, phenelzine achieved a mean brain MAO-A occupancy of 86.82%. In contrast, standard doses of moclobemide (300-600 mg daily) resulted in a significantly lower mean occupancy of 74.23%. Achieving a target occupancy of >80% is often considered necessary for maximal therapeutic effect, a threshold consistently met by phenelzine but not standard-dose moclobemide.

Evidence DimensionMean Brain MAO-A Occupancy (%)
Target Compound Data86.82 ± 6.89%
Comparator Or BaselineMoclobemide (300-600 mg/day): 74.23 ± 8.32%
Quantified Difference~12.6% higher absolute occupancy
ConditionsHuman subjects with Major Depressive Episode, measured by [(11)C]harmine PET scan after 6 weeks of treatment.

For research requiring near-complete and irreversible MAO-A inhibition to establish a pharmacological baseline or maximize downstream effects, phenelzine provides a level of target engagement not achievable with standard doses of reversible alternatives.

Models Investigating Synergistic Monoamine and GABA System Modulation

Phenelzine Sulfate is the compound of choice for studies designed to probe the combined effects of irreversible MAO inhibition and GABA-T inhibition. Its unique ability to elevate both monoamines and GABA makes it an indispensable tool for research into treatment-resistant anxiety, panic disorders, and complex depressive subtypes where GABAergic deficits are implicated.

Establishing a High-Occupancy, Irreversible MAO Inhibition Baseline

In comparative pharmacology, phenelzine is used to establish a benchmark of near-complete, sustained MAO-A and MAO-B inhibition. Its high in vivo target occupancy ensures a robust and stable pharmacological effect, against which the partial or reversible effects of other compounds can be accurately measured.

High-Concentration Aqueous Formulations for In Vivo Dosing

The high aqueous solubility of the sulfate salt (50 mg/mL) makes this specific form ideal for preparing concentrated, filter-sterilizable solutions for parenteral administration in animal studies. This facilitates accurate, low-volume dosing and ensures bioavailability, a critical factor for achieving reproducible pharmacokinetic and pharmacodynamic profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

234.06742811 Da

Monoisotopic Mass

234.06742811 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2681D7P965

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenelzine Sulfate is a hydrazine derivative and a potent non-selective monoamine oxidase (MAO) inhibitor with anxiolytic and antidepressant properties. Phenelzine sulfate irreversibly binds to MAO, thereby blocking the oxidative deamination of monoamines resulting in an increased concentration of biogenic amines and a concurrent decrease in catabolism of monoamine neurotransmitters, norepinephrine and serotonin, in the brain. In addition, through its primary metabolite phenylethylidenehyrazine (PEH), phenelzine causes elevated GABA levels in the caudate-putamen and nucleus accumbens thereby exerting its anxiolytic effects.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

156-51-4

Wikipedia

Phenelzine sulfate

FDA Medication Guides

NARDIL
PHENELZINE SULFATE
TABLET;ORAL
PARKE DAVIS
08/02/2007

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Qiu Y, Huang Y, Ma X. [Effect of phenelzine on the proliferation, apoptosis and histone methylation and acetylation of Molt-4 cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):144-8. doi: 10.3760/cma.j.issn.0253-2727.2016.02.012. Chinese. PubMed PMID: 27014985.
2: Yan HJ, Zhou SY, Li Y, Zhang H, Deng CY, Qi H, Li FR. The effects of LSD1 inhibition on self-renewal and differentiation of human induced pluripotent stem cells. Exp Cell Res. 2016 Jan 15;340(2):227-37. doi: 10.1016/j.yexcr.2015.12.015. Epub 2015 Dec 31. PubMed PMID: 26748182.
3: Mateo-Carrasco H, Muñoz-Aguilera EM, García-Torrecillas JM, Abu Al-Robb H. Serotonin syndrome probably triggered by a morphine-phenelzine interaction. Pharmacotherapy. 2015 Jun;35(6):e102-5. doi: 10.1002/phar.1581. Epub 2015 Apr 22. PubMed PMID: 25903219.
4: Carpéné C, Gomez-Zorita S, Gupta R, Grès S, Rancoule C, Cadoudal T, Mercader J, Gomez A, Bertrand C, Iffiu-Soltész Z. Combination of low dose of the anti-adipogenic agents resveratrol and phenelzine in drinking water is not sufficient to prevent obesity in very-high-fat diet-fed mice. Eur J Nutr. 2014 Dec;53(8):1625-35. doi: 10.1007/s00394-014-0668-1. Epub 2014 Feb 15. PubMed PMID: 24531732.
5: Matveychuk D, Nunes E, Ullah N, Aldawsari FS, Velázquez-Martínez CA, Baker GB. Elevation of rat brain tyrosine levels by phenelzine is mediated by its active metabolite β-phenylethylidenehydrazine. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:67-73. doi: 10.1016/j.pnpbp.2014.02.011. Epub 2014 Mar 6. PubMed PMID: 24607770.
6: CONDELOPEZ V, RUBIOSANCHEZ JL. [OUR EXPERIENCE IN PSYCHOSOMATIC PATHOLOGY WITH PHENELZINE SULFATE]. Rev Clin Esp. 1964 May 31;93:256-63. Spanish. PubMed PMID: 14155875.
7: Ravaris CL, Nies A, Robinson DS, Ives JO, Lamborn KR, Korson L. A multiple-dose, controlled study of phenelzine in depression-anxiety states. Arch Gen Psychiatry. 1976 Mar;33(3):347-50. PubMed PMID: 769725.
8: LEVY L, LOHRENZ J. The use of phenelzine sulfate (nardil) in depression. Can Med Assoc J. 1960 May 14;82:1031-2. PubMed PMID: 14416413; PubMed Central PMCID: PMC1938344.
9: Prusevich P, Kalin JH, Ming SA, Basso M, Givens J, Li X, Hu J, Taylor MS, Cieniewicz AM, Hsiao PY, Huang R, Roberson H, Adejola N, Avery LB, Casero RA Jr, Taverna SD, Qian J, Tackett AJ, Ratan RR, McDonald OG, Feinberg AP, Cole PA. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014 Jun 20;9(6):1284-93. doi: 10.1021/cb500018s. Epub 2014 Apr 7. PubMed PMID: 24707965; PubMed Central PMCID: PMC4076021.
10: Blanco C, Heimberg RG, Schneier FR, Fresco DM, Chen H, Turk CL, Vermes D, Erwin BA, Schmidt AB, Juster HR, Campeas R, Liebowitz MR. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Arch Gen Psychiatry. 2010 Mar;67(3):286-95. doi: 10.1001/archgenpsychiatry.2010.11. PubMed PMID: 20194829; PubMed Central PMCID: PMC2856667.

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